molecular formula C27H21FN4O4 B11591152 (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11591152
M. Wt: 484.5 g/mol
InChI Key: CSHYTXJJOGWMIA-OBGWFSINSA-N
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Description

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, ethoxyphenyl, fluorophenoxy, and pyrido[1,2-a]pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyphenylamine and 4-fluorophenol, which are then subjected to various condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include acetonitrile, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds

Properties

Molecular Formula

C27H21FN4O4

Molecular Weight

484.5 g/mol

IUPAC Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C27H21FN4O4/c1-3-35-21-12-8-20(9-13-21)30-25(33)18(16-29)15-23-26(36-22-10-6-19(28)7-11-22)31-24-17(2)5-4-14-32(24)27(23)34/h4-15H,3H2,1-2H3,(H,30,33)/b18-15+

InChI Key

CSHYTXJJOGWMIA-OBGWFSINSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=C(C=C4)F)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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